5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
The synthesis of thioxodihydropyrimidinedione derivatives typically involves the condensation of thiobarbituric acid with various aldehydes in the presence of catalysts like pyridine. This method, demonstrated by Abdullah M. Asiri and Salman A. Khan (2010), is common for creating a wide array of substituted pyrimidinediones, potentially applicable to the synthesis of the specified compound (Asiri & Khan, 2010).
Molecular Structure Analysis
Molecular structure analysis, including vibrational spectral analysis and X-ray diffraction (XRD) structure determination, plays a crucial role in confirming the configuration of synthesized compounds. A detailed study on the structural characterization of similar compounds was carried out by M. Altowyan et al. (2019), revealing insights into the molecular architecture through IR, UV–Vis., MS, CHN-, 1H and 13C NMR analysis, and DFT-optimized structural parameters matched with XRD-crystallographic data (Altowyan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving thioxodihydropyrimidinedione derivatives are diverse, including cycloaddition reactions to give quinazoline derivatives as explored by M. Noguchi et al. (1990). These reactions are highly regio- and stereoselective, suggesting a wide range of functionalization possibilities for the core structure (Noguchi et al., 1990).
Physical Properties Analysis
The physical properties, such as thermal activity and non-linear optical (NLO) characteristics of similar compounds, have been studied by researchers like M. Altowyan et al. (2019). These studies involve thermal gravimetric analysis (TG/DTG) and NLO crystal theoretical analysis, providing a basis for understanding the physical behavior of these compounds (Altowyan et al., 2019).
Chemical Properties Analysis
The chemical properties of thioxodihydropyrimidinedione derivatives, including their reactivity and potential as anticancer agents with anti-inflammatory properties, were explored in studies like those conducted by Narsimha R Penthala et al. (2013). Such research highlights the therapeutic potential of these compounds, shedding light on their chemical behavior and interactions (Penthala et al., 2013).
properties
IUPAC Name |
5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-12(11-7-5-6-8-14(11)18(10)2)9-13-15(21)19(3)17(23)20(4)16(13)22/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVBFMOXDDVJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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